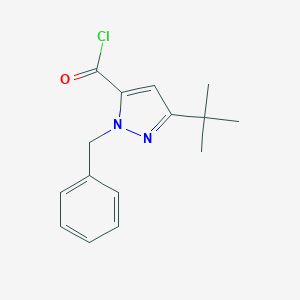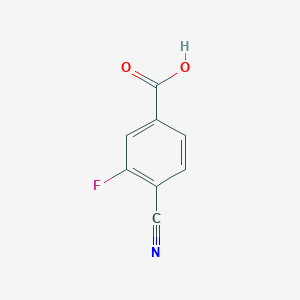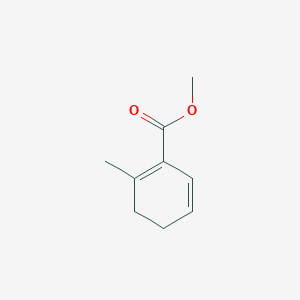
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate (MMCDC) is a chemical compound that belongs to the class of cyclohexadienes. It is commonly used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is not fully understood. However, it is believed to act as a nucleophile and undergo various reactions with other molecules. It can also undergo oxidation and reduction reactions, leading to the formation of different products.
Effets Biochimiques Et Physiologiques
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. Furthermore, it has been studied for its potential use as a neuroprotective agent and in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate in lab experiments is its high purity and yield. Furthermore, it has a unique chemical structure that makes it suitable for a wide range of applications. However, one of the limitations of using Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is its potential toxicity. Therefore, it should be handled with care and proper safety precautions should be taken.
Orientations Futures
There are several future directions for the study of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate. One direction is to further explore its potential therapeutic properties and its use in the pharmaceutical industry. Another direction is to study its potential use in the synthesis of new natural products. Furthermore, there is a need for further studies to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is a chemical compound that has a wide range of potential applications in scientific research. It can be synthesized through several methods, and its unique chemical structure makes it suitable for a wide range of applications. Although its mechanism of action and potential toxicity are not fully understood, it has been studied for its potential therapeutic properties and its use in the pharmaceutical industry. Further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between 2-methylcyclohexa-1,3-diene and methyl acrylate. This reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The yield of this synthesis method is high, and the product is of high purity.
Applications De Recherche Scientifique
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has a wide range of potential applications in scientific research. It has been used in the synthesis of various natural products, such as alkaloids and terpenes. It can also be used as a precursor for the synthesis of other cyclohexadienes. Furthermore, Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has been studied for its potential use in the pharmaceutical industry due to its unique chemical structure and potential therapeutic properties.
Propriétés
Numéro CAS |
191278-70-3 |
|---|---|
Nom du produit |
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 2-methylcyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
XPEFTNCMWXJTNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CCC1)C(=O)OC |
SMILES canonique |
CC1=C(C=CCC1)C(=O)OC |
Synonymes |
1,5-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



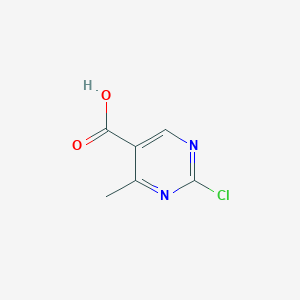
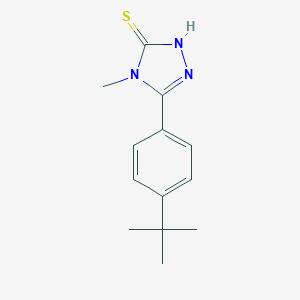
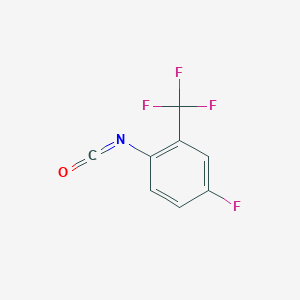
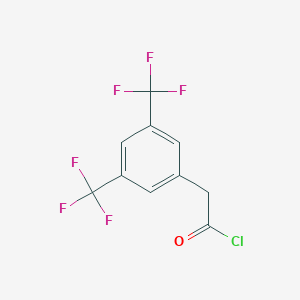
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
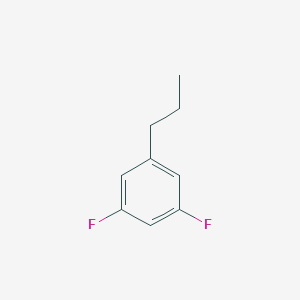
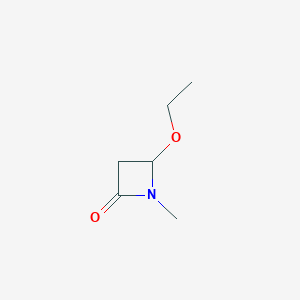
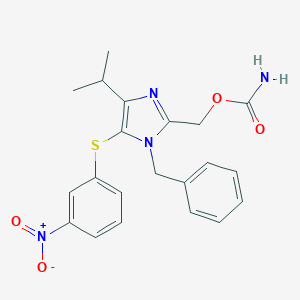
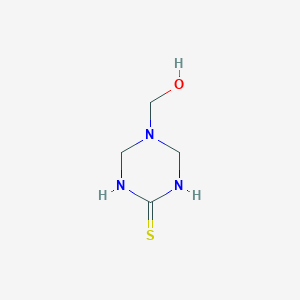
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
